2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)-N-[2-(trifluoromethyl)phenyl]acetamide
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Overview
Description
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It often includes the starting materials, reaction conditions, and the yield of the product .Molecular Structure Analysis
This involves determining the arrangement of atoms in the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reaction conditions, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, stability, and reactivity .Scientific Research Applications
- Researchers have investigated the potential of this compound as an anti-cancer agent. Specifically, two series of [1,2,4]triazolo[4,3-a]pyrazine derivatives bearing 4-oxo-pyridazinone moieties were designed and evaluated against three cancer cell lines: A549, MCF-7, and HeLa . Among these derivatives, compound 22i demonstrated excellent anti-tumor activity against these cell lines, with IC50 values of 0.83 μM (A549), 0.15 μM (MCF-7), and 2.85 μM (HeLa). Additionally, it exhibited superior c-Met kinase inhibition ability at the nanomolar level (IC50 = 48 nM).
- The compound’s interaction with c-Met kinase, a receptor tyrosine kinase involved in cell growth and survival, has been a focus of research. Compound 22i showed promising inhibition of c-Met kinase, suggesting its potential as a targeted therapy .
- The synthesis of this compound involves novel oxygen-containing heterocycles. It contains a 4-oxo-pyridazinone moiety, which contributes to its unique properties .
- The compound’s structure and properties make it relevant in the study of high-energy materials. Its neutral nature and oxygen-containing ring system provide interesting avenues for further investigation .
Anti-Tumor Activity
c-Met Kinase Inhibition
Novel Oxygen-Containing Heterocycles
High-Energy Compounds
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5-yl)-N-[2-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F3N5O2/c21-20(22,23)14-8-4-5-9-15(14)25-18(29)11-27-19(30)17-10-16(26-28(17)12-24-27)13-6-2-1-3-7-13/h1-10,12H,11H2,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGWMKNMXGPEBOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN3C=NN(C(=O)C3=C2)CC(=O)NC4=CC=CC=C4C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14F3N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)-N-[2-(trifluoromethyl)phenyl]acetamide |
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